
4-Bromo-2-(3-nitrophenyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(3-nitrophenyl)thiophene is a heterocyclic compound that contains both bromine and nitro functional groups attached to a thiophene ring. Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom. The presence of bromine and nitro groups makes this compound highly reactive and useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-2-(3-nitrophenyl)thiophene can be synthesized through several methods. One common method involves the Suzuki coupling reaction. This reaction typically involves the coupling of 4-bromo-5-methylthiophen-2-ylboronic acid with 4-iodonitrobenzene . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures efficient and cost-effective production.
化学反应分析
Types of Reactions
4-Bromo-2-(3-nitrophenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Potassium Carbonate: Common base used in coupling reactions.
Hydrogen Gas: Used in reduction reactions.
Hydrogen Peroxide: Used in oxidation reactions.
Major Products Formed
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Thiophenes: Formed from substitution reactions involving the bromine atom.
Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.
科学研究应用
4-Bromo-2-(3-nitrophenyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 4-Bromo-2-(3-nitrophenyl)thiophene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group can facilitate interactions with electron-rich sites on proteins, while the bromine atom can participate in halogen bonding interactions.
相似化合物的比较
Similar Compounds
3-Bromo-2-methyl-5-(4-nitrophenyl)thiophene: Similar in structure but with a methyl group instead of a hydrogen atom on the thiophene ring.
2-Bromothiophene: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Bromo-3-(carboxymethoxy)-5-(4-hydroxyphenyl)thiophene: Contains additional functional groups that can alter its reactivity and applications.
Uniqueness
4-Bromo-2-(3-nitrophenyl)thiophene is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and pharmaceuticals.
属性
分子式 |
C10H6BrNO2S |
|---|---|
分子量 |
284.13 g/mol |
IUPAC 名称 |
4-bromo-2-(3-nitrophenyl)thiophene |
InChI |
InChI=1S/C10H6BrNO2S/c11-8-5-10(15-6-8)7-2-1-3-9(4-7)12(13)14/h1-6H |
InChI 键 |
IROVBIHOYSEKMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CS2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13205408.png)
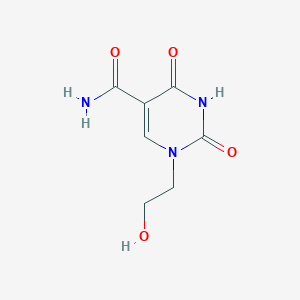
![[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B13205428.png)
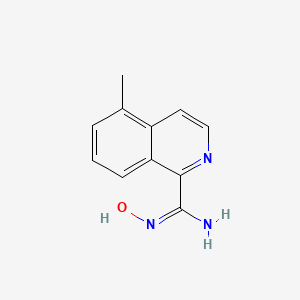
![4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
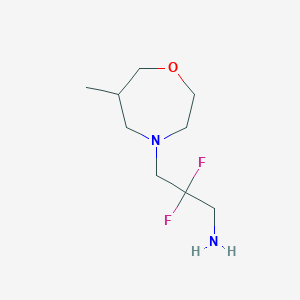
![6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13205447.png)
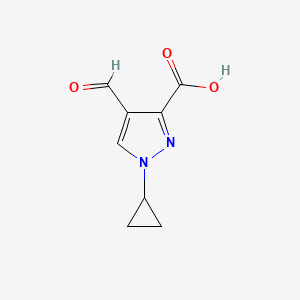
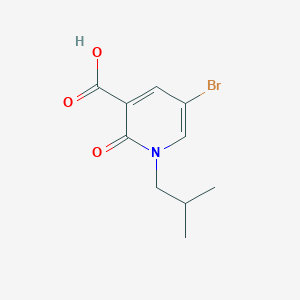
![2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B13205472.png)
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13205477.png)
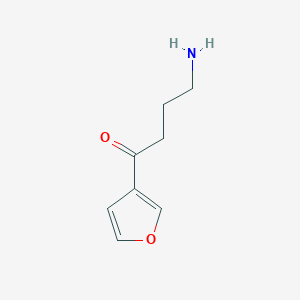
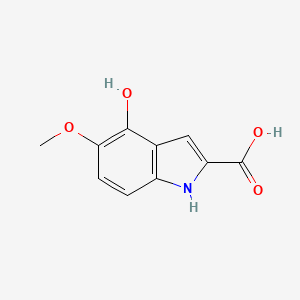
![8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205497.png)
